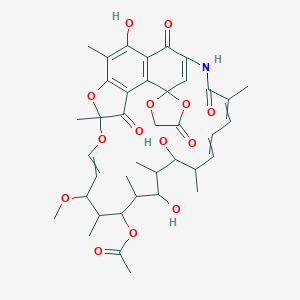

Rifamycin O

Vue d'ensemble

Description

Rifamycin O is a member of the rifamycin family, a group of antibiotics derived from the bacterium Amycolatopsis rifamycinica. These antibiotics are known for their effectiveness against mycobacteria, making them valuable in the treatment of diseases such as tuberculosis and leprosy . This compound, specifically, is an oxidation product of natural rifamycin B and has shown promising activity against various bacterial strains .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rifamycin O is typically synthesized through the oxidation of rifamycin B. The process involves dissolving rifamycin B in an organic solvent and an alcohol mixture, followed by oxidation using a suitable oxidizing agent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation of Amycolatopsis rifamycinica to produce rifamycin B, which is then oxidized to this compound. The process includes steps such as fermentation, extraction, purification, and crystallization to achieve the final product .

Analyse Des Réactions Chimiques

Hydrolysis to Rifamycin S

One of the most significant chemical reactions involving rifamycin O is its hydrolysis to produce rifamycin S. This transformation is crucial for generating derivatives with enhanced antibiotic properties.

-

Reaction Conditions :

-

This compound is dissolved in a mixture of a water-immiscible chlorinated organic solvent and a water-miscible alcohol.

-

A strong mineral acid, such as sulfuric acid, is added in a weight ratio of approximately 1:10 to 1:1.5 relative to this compound.

-

The reaction is conducted at temperatures ranging from 0°C to 30°C, typically around 30°C, for a duration between 40 minutes and 3.5 hours.

-

-

Process Steps :

-

The hydrolysis occurs in a heterogeneous phase, allowing for high concentrations of this compound (greater than 60,000 µg/ml).

-

After hydrolysis, the reaction mass is washed with aqueous media and vacuum concentrated to yield rifamycin S.

-

-

Yield : The process can achieve yields of rifamycin S with high spectrophotometric titers, often exceeding 97% purity .

Alder-Ene Reaction

Recent studies have explored the Alder-Ene reaction involving this compound:

-

Reaction Description :

-

This reaction introduces new functional groups into the rifamycin structure, enhancing its pharmacological properties.

-

-

Outcome :

Conformational Analysis

Thermal analysis and structural studies indicate that this compound possesses a sterically constrained conformation:

-

Impact on Activity :

-

This conformation may affect its ability to interact with bacterial RNA polymerase, which is essential for its antibiotic action.

-

-

Molecular Modeling :

Applications De Recherche Scientifique

In Vitro Studies

Recent studies have demonstrated that Rifamycin O exhibits significant in vitro activity against M. abscessus. The minimum inhibitory concentration (MIC) values for this compound range from 4.0 to 6.2 μM, indicating a strong capacity to inhibit bacterial growth compared to other rifamycins like rifampicin and rifapentine, which have higher MIC values (>20 μM) .

| Compound | MIC (μM) |

|---|---|

| This compound | 4.0 - 6.2 |

| Rifabutin | Similar to O |

| Rifampicin | >20 |

| Rifapentine | >20 |

| Clarithromycin | Comparable |

In Vivo Studies

The in vivo efficacy of this compound has been evaluated using zebrafish (Danio rerio) models infected with M. abscessus. Treatment with 25 μM of this compound resulted in a significant reduction in bacterial load and an extended survival rate of infected zebrafish, comparable to that achieved with rifabutin . The survival rate for treated zebrafish was approximately 54% over 13 days post-infection, showcasing its potential as a therapeutic agent.

Non-Toxicity Profile

One of the notable findings regarding this compound is its non-toxic profile in both cell cultures and animal models. In studies involving mouse bone marrow-derived macrophages and zebrafish, no significant cytotoxic effects were observed at concentrations up to 100 μM . This characteristic enhances its appeal as a candidate for further development in treating mycobacterial infections.

Potential Therapeutic Applications

Given its promising activity against M. abscessus, this compound could be considered for:

- Treatment of Nontuberculous Mycobacterial Infections : Particularly useful for patients with chronic lung diseases or those infected with drug-resistant strains.

- Combination Therapy : Its use alongside other antibiotics may enhance the overall efficacy against resistant mycobacterial infections.

- Research into Drug Resistance : Understanding how this compound interacts with bacterial systems may provide insights into overcoming antibiotic resistance.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

Mécanisme D'action

Rifamycin O exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in prokaryotic cells. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping bacterial growth and replication . The molecular target of this compound is the beta-subunit of the RNA polymerase enzyme, which is essential for the transcription process .

Comparaison Avec Des Composés Similaires

Rifampicin: Widely used in the treatment of tuberculosis and leprosy.

Rifabutin: Effective against Mycobacterium avium complex infections.

Rifapentine: Used in the treatment of tuberculosis.

Rifaximin: Primarily used to treat traveler’s diarrhea.

Uniqueness of Rifamycin O: this compound is unique due to its specific oxidation state and its potential as a starting material for the synthesis of various derivatives. Its activity against Mycobacterium abscessus, a difficult-to-treat pathogen, highlights its potential as a valuable antibiotic .

Activité Biologique

Rifamycin O is a member of the rifamycin class of antibiotics, notable for its potential effectiveness against Mycobacterium abscessus, a pathogen known for its resistance to many conventional antibiotics. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Rifamycins, including this compound, primarily function by inhibiting DNA-dependent RNA synthesis. The binding of rifamycins to bacterial RNA polymerase prevents transcription, effectively halting bacterial growth. The structural uniqueness of this compound, particularly its lack of hydroquinone at the C1 and C4 positions, contributes to its enhanced activity against M. abscessus compared to other rifamycins like rifampicin and rifapentine .

In Vitro Activity

This compound has demonstrated significant in vitro antibacterial activity against various subspecies of M. abscessus. The minimum inhibitory concentration (MIC) values indicate its potency:

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | 3.9 - 6.2 | M. abscessus subsp. bolletii |

| M. abscessus subsp. massiliense | ||

| M. abscessus | ||

| Rifabutin | 3 - 9 | All M. abscessus subspecies |

| Rifampicin | Higher than 6.2 | Various nontuberculous mycobacteria |

These results highlight that this compound shows stronger activity than rifampicin and similar activity to rifabutin and clarithromycin .

In Vivo Efficacy

In vivo studies using zebrafish models have further validated the efficacy of this compound against M. abscessus. At a concentration of 25 μM, it exhibited comparable effectiveness to rifabutin without significant toxicity to the host organisms . This suggests that this compound could be a promising candidate for treating infections caused by this challenging pathogen.

Case Studies

- Zebrafish Infection Model : In a study assessing the in vivo efficacy of this compound, zebrafish were infected with M. abscessus. Treatment with this compound resulted in reduced bacterial load compared to untreated controls, indicating its potential for clinical application in treating mycobacterial infections .

- Comparison with Other Antibiotics : A comparative study evaluated the effectiveness of this compound against other antibiotics such as clarithromycin and rifabutin in treating infections caused by various nontuberculous mycobacteria. Results showed that this compound maintained strong antibacterial activity across multiple strains, supporting its role as an alternative therapeutic agent .

Toxicity Profile

Toxicity assessments have shown that this compound is non-cytotoxic to mammalian cells at concentrations up to 100 μM . This safety profile is crucial for its potential use in clinical settings.

Future Directions

The unique structural characteristics of this compound warrant further investigation into its pharmacological properties and potential modifications to enhance its efficacy against resistant strains of mycobacteria. Future research may include:

- Pharmacophore-Based Virtual Screening : To identify additional derivatives with improved activity.

- Mechanistic Studies : To understand the specific interactions between this compound and bacterial RNA polymerase.

- Clinical Trials : To evaluate the efficacy and safety of this compound in human subjects suffering from mycobacterial infections.

Propriétés

Numéro CAS |

14487-05-9 |

|---|---|

Formule moléculaire |

C39H47NO14 |

Poids moléculaire |

753.8 g/mol |

Nom IUPAC |

[(7'S,9'Z,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'Z,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate |

InChI |

InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48)/b11-10-,14-13-,18-12-/t17-,19+,20+,21+,25-,30-,31+,34+,38-,39?/m0/s1 |

Clé InChI |

RAFHKEAPVIWLJC-PQVBCCSKSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C |

SMILES isomérique |

C[C@H]1/C=C\C=C(/C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)\C |

SMILES canonique |

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C |

Pictogrammes |

Health Hazard; Environmental Hazard |

Synonymes |

4-O-(Carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-rifamycin γ-Lactone; NSC 182391; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.